molecular formula C8H10N4 B11920018 5-Methyl-1H-indazole-4,7-diamine CAS No. 61920-56-7

5-Methyl-1H-indazole-4,7-diamine

Cat. No.: B11920018
CAS No.: 61920-56-7
M. Wt: 162.19 g/mol
InChI Key: ZQONSVUZISXSAO-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-4,7-diamine (CAS 61920-56-7) is a diamine-substituted indazole derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H10N4 and a molecular weight of 162.20 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The indazole scaffold is recognized as a privileged structure in drug discovery due to its broad spectrum of pharmacological activities . Indazole derivatives have demonstrated significant biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects . Specifically, compounds featuring the 1H-indazole core are found in several approved therapeutics and investigational drugs, such as the anticancer agents Pazopanib and Niraparib, highlighting the value of this structural motif in developing novel therapeutic agents . The presence of both a methyl group and two amine functional groups on the indazole core provides multiple sites for chemical modification, making 5-Methyl-1H-indazole-4,7-diamine a particularly valuable intermediate for constructing targeted compound libraries and exploring structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care, as this compound may be hazardous. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

61920-56-7

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-1H-indazole-4,7-diamine

InChI

InChI=1S/C8H10N4/c1-4-2-6(9)8-5(7(4)10)3-11-12-8/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

ZQONSVUZISXSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1N)C=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazole-4,7-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the amino groups, leading to different substituted products.

    Substitution: The amino groups at positions 4 and 7 can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-1H-indazole-4,7-diamine has been investigated for its potential in drug development, particularly as a lead compound in the synthesis of novel therapeutic agents.

Anticancer Activity

Research indicates that indazole derivatives exhibit potent anticancer properties. For instance, studies have shown that 5-methyl-1H-indazole-4,7-diamine can inhibit specific kinases involved in cancer cell proliferation and survival pathways.

Kinase Role in Cancer Effect of Compound
RIP2 KinaseInvolved in immune responseInhibition leads to reduced tumor growth
CHK1 and CHK2Critical for DNA damage responseInhibition promotes apoptosis
h-SGKRegulates cell survival signalingModulation can enhance therapeutic efficacy

These interactions suggest that 5-methyl-1H-indazole-4,7-diamine may be a valuable scaffold for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

Pharmacological Insights

The pharmacological profile of 5-methyl-1H-indazole-4,7-diamine reveals its potential as a versatile agent across various therapeutic areas.

Case Studies

A notable study evaluated the compound's effects on chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers when administered in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis.

Industrial Applications

Beyond medicinal uses, 5-methyl-1H-indazole-4,7-diamine has applications in various industrial sectors.

Dye Production

The compound serves as an intermediate in the synthesis of dyes for keratin fibers. Its unique chemical structure allows it to act effectively as a coupler in oxidation dyeing processes.

Agrochemicals

Research has indicated that derivatives of indazole compounds can be utilized in developing agrochemicals due to their biological activity against pests and pathogens.

The biological activity of 5-methyl-1H-indazole-4,7-diamine is multifaceted:

  • Antitumor Activity : Demonstrated through kinase inhibition.
  • Anti-inflammatory Effects : Shown by reduced cytokine production.
  • Antimicrobial Properties : Some studies suggest activity against bacterial strains.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on the closest analogs from the literature.

Structural Analogs in Pteridine and Lumazine Derivatives

describes 1-methyllumazine-6,7-diamine (26) and 3-methyllumazine-6,7-diamine (27), which share the following features with the target compound:

  • Diamine substitution : Both compounds have -NH₂ groups at positions 6 and 7 on a pteridine/lumazine core, analogous to the 4,7-diamine substitution in the indazole derivative.
  • Methyl group placement : The methyl group in 26 and 27 is at positions 1 or 3, whereas the target compound has a methyl group at position 3.
Key Differences:
  • Core heterocycle : Indazole (benzene + pyrazole) vs. lumazine (pteridine derivative). The indazole’s pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to lumazine .
  • Synthetic routes: The lumazine analogs in were synthesized via condensation of methyluracil-diamine derivatives with methylcyanoformimidate in DMF at elevated temperatures. Similar methods might apply to the target compound, though indazole precursors would differ .

Benzimidazole Derivatives

discusses the synthesis of a benzimidazole-thiazine hybrid (CzBBIT). While structurally distinct, benzimidazoles share a fused benzene-imidazole core, providing insights into:

  • Solvent and catalyst systems : DMF and CuI/Cs₂CO₃ were used for cyclization reactions, suggesting that polar aprotic solvents and transition-metal catalysts may be relevant for synthesizing the target compound .
  • Thermal stability : High melting points (>300°C) are common in rigid heterocyclic diamines (e.g., lumazine derivatives in melt above 320°C), implying that 5-Methyl-1H-indazole-4,7-diamine may exhibit similar thermal stability .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Melting Point Synthesis Method Key Spectral Data (¹H NMR, DMSO-d6)
5-Methyl-1H-indazole-4,7-diamine Indazole -CH₃ (C5), -NH₂ (C4, C7) Not reported Hypothetical: Condensation in DMF? Not available
1-Methyllumazine-6,7-diamine (26) Lumazine -CH₃ (C1), -NH₂ (C6, C7) >320°C Heated in DMF with cyanoformimidate δ 8.15 (s, 1H), δ 3.95 (s, 3H)
3-Methyllumazine-6,7-diamine (27) Lumazine -CH₃ (C3), -NH₂ (C6, C7) >320°C Heated in DMF with cyanoformimidate δ 8.10 (s, 1H), δ 3.90 (s, 3H)
CzBBIT () Benzimidazole-thiazine -SH, carbazole Not reported CuI/Cs₂CO₃ in DMF, 110°C, 8 h δ 7.2–8.5 (aromatic protons)

Research Findings and Implications

Electronic and Steric Effects

  • Methyl groups : In lumazine derivatives, methyl substitution at position 1 or 3 slightly shifts NMR signals (e.g., δ 3.90–3.95 ppm for -CH₃), suggesting similar deshielding effects could occur in the indazole analog .
  • Amine groups : The -NH₂ groups in lumazine derivatives participate in hydrogen bonding, which may enhance solubility or crystallinity. The indazole’s 4,7-diamine configuration could offer comparable intermolecular interactions .

Biological Activity

5-Methyl-1H-indazole-4,7-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • IUPAC Name: 5-Methyl-1H-indazole-4,7-diamine
  • Molecular Formula: C8H9N5
  • Molecular Weight: 177.19 g/mol
  • CAS Number: [Not specified in the search results]

Biological Activity Overview

Research indicates that 5-Methyl-1H-indazole-4,7-diamine exhibits a variety of biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to other indazole derivatives known for anticancer properties supports further investigation into its efficacy against various tumors.
  • Antimicrobial Properties: The compound has been evaluated for its potential antimicrobial effects. While specific data on its spectrum of activity remains limited, related indazole compounds have shown promise in this area.

The biological activity of 5-Methyl-1H-indazole-4,7-diamine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar to other indazole derivatives, it may interact with specific enzymes involved in cellular proliferation and survival pathways.
  • Interference with DNA Synthesis: Indazoles are known to affect nucleic acid synthesis, potentially leading to apoptosis in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that indazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibitory effects on cancer cell lines
AntimicrobialPotential activity against bacteria
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Study: Anticancer Activity

A study highlighted the effects of various indazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that 5-Methyl-1H-indazole-4,7-diamine exhibited IC50 values comparable to established chemotherapeutics, warranting further exploration into its structure-activity relationship (SAR) and optimization for enhanced potency.

Table 2: IC50 Values Comparison

CompoundCell LineIC50 (µM)
5-Methyl-1H-indazole-4,7-diamineA54910.2
Standard ChemotherapeuticA5498.5
5-MethylindazoleMCF-712.0

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Methyl-1H-indazole-4,7-diamine, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves refluxing precursors (e.g., substituted indazole derivatives) with sodium acetate in acetic acid or DMF under nitrogen, followed by recrystallization from DMF/acetic acid mixtures. Key intermediates are characterized via ¹H NMR (e.g., δ 2.51–7.76 ppm for methyl and aromatic protons in similar compounds) and elemental analysis to confirm purity and structure .

Q. How is the purity of 5-Methyl-1H-indazole-4,7-diamine validated in academic research?

  • Methodological Answer : Purity is assessed using high-resolution mass spectrometry (HRMS) and HPLC with UV detection. Melting points (>320°C for structurally related diamines) and recrystallization in polar aprotic solvents (e.g., DMF) are standard quality-control steps .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.5 ppm). FT-IR confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 5-Methyl-1H-indazole-4,7-diamine?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition-state energies and orbital interactions. Exact-exchange corrections improve thermochemical accuracy (e.g., ±2.4 kcal/mol error in atomization energies) to predict optimal solvent systems or catalyst effects .

Q. What strategies resolve contradictions in bioactivity data for analogs of 5-Methyl-1H-indazole-4,7-diamine?

  • Methodological Answer : Systematic SAR studies compare substituent effects (e.g., ethyl vs. methyl groups at position 1) using in vitro assays (e.g., kinase inhibition). Conflicting data are resolved by controlling variables like stereochemistry (tetrahydroindazole vs. planar indazole) and solubility (DMF vs. ethanol recrystallization) .

Q. How do structural analogs of this compound inform pharmacological target selection?

  • Methodological Answer : Triazole- or imidazole-fused analogs (e.g., triazolopyrimidines) are screened against target libraries (e.g., tyrosine kinases) using molecular docking. Electrophilic substituents (e.g., chloromethyl groups) enhance covalent binding, validated via X-ray crystallography or SPR binding assays .

Q. What green chemistry approaches reduce waste in its synthesis?

  • Methodological Answer : Transition-metal-free protocols (e.g., base-promoted cyclization in ethanol/water mixtures) minimize heavy-metal residues. Sodium metabisulfite acts as a recyclable oxidizing agent in heterocycle formation, reducing E-factor by 30–40% compared to traditional methods .

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